4-(2,6-dimethylphenyl)azetidin-2-one
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Overview
Description
4-(2,6-dimethylphenyl)azetidin-2-one is a chemical compound with the molecular formula C11H13NO. It belongs to the class of azetidinones, which are four-membered lactams.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dimethylphenyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,6-dimethylphenylamine with chloroacetyl chloride, followed by cyclization to form the azetidinone ring . The reaction conditions often require the use of a base, such as triethylamine, and an inert solvent, like dichloromethane, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-(2,6-dimethylphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(2,6-dimethylphenyl)azetidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,6-dimethylphenyl)azetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial cell wall synthesis or modulation of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-one: A simpler analog with similar structural features.
Azetidin-3-one: Another analog with the carbonyl group at a different position.
Azetidin-4-one: A related compound with distinct chemical properties.
Uniqueness
4-(2,6-dimethylphenyl)azetidin-2-one is unique due to the presence of the 2,6-dimethylphenyl group, which imparts specific steric and electronic properties. These properties can influence its reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1546339-50-7 |
---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
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